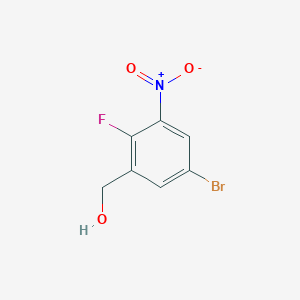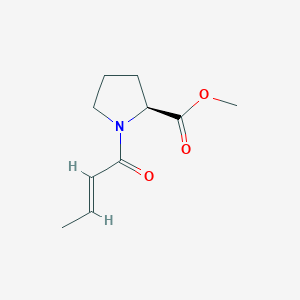
Thulium2,4-pentanedionate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium2,4-pentanedionate trihydrate, also known as thulium (III) 2,4-pentanedionate trihydrate, is a rare earth compound with the chemical formula C15H27O9Tm. It is a coordination complex where thulium is bonded to three 2,4-pentanedionate ligands and three water molecules. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thulium2,4-pentanedionate trihydrate can be synthesized through a reaction between thulium chloride and acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The mixture is stirred and heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
The process may involve multiple purification steps to achieve the required purity for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Thulium2,4-pentanedionate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thulium oxides.
Reduction: Reduction reactions can convert the thulium (III) ion to lower oxidation states, although these are less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium oxides, while substitution reactions can produce new thulium complexes with different ligands .
Applications De Recherche Scientifique
Thulium2,4-pentanedionate trihydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various chemical reactions.
Materials Science: The compound is used in the preparation of thin films and coatings, particularly in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: This compound is used in the production of specialty glasses and ceramics, where it imparts unique properties to the final products
Mécanisme D'action
The mechanism of action of thulium2,4-pentanedionate trihydrate involves the coordination of thulium ions with the 2,4-pentanedionate ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Thulium2,4-pentanedionate trihydrate can be compared with other similar compounds, such as:
Thulium (III) acetylacetonate: Similar in structure but without the trihydrate component.
Other rare earth acetylacetonates: Compounds like europium (III) acetylacetonate and terbium (III) acetylacetonate share similar coordination chemistry but differ in their specific properties and applications.
The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which can influence its reactivity and stability .
Propriétés
Formule moléculaire |
C15H27O9Tm |
|---|---|
Poids moléculaire |
520.30 g/mol |
Nom IUPAC |
pentane-2,4-dione;thulium(3+);trihydrate |
InChI |
InChI=1S/3C5H7O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;3*1H2;/q3*-1;;;;+3 |
Clé InChI |
KPAXWRZUVILPFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Tm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


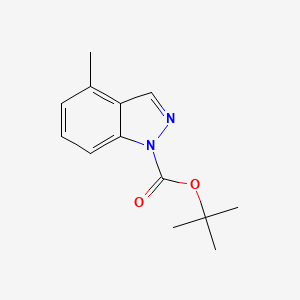
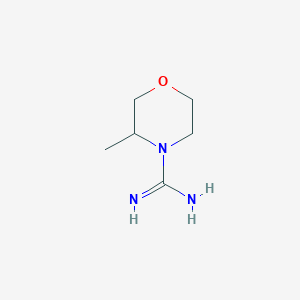
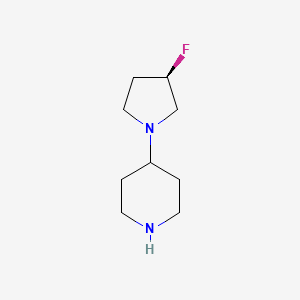
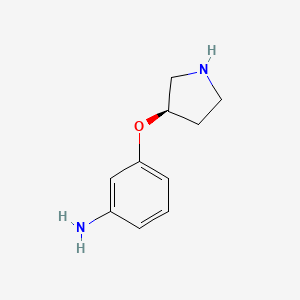

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

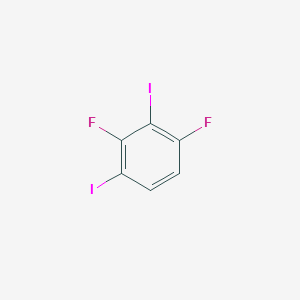
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
